6-Fluoro-4-hydroxycoumarin

Catalog No.
S990700
CAS No.
1994-13-4
M.F
C9H5FO3
M. Wt
180.134
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-4-hydroxycoumarin

CAS Number

1994-13-4

Product Name

6-Fluoro-4-hydroxycoumarin

IUPAC Name

6-fluoro-4-hydroxychromen-2-one

Molecular Formula

C9H5FO3

Molecular Weight

180.134

InChI

InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H

InChI Key

JCOYNGQUPPGRNB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=CC(=O)O2)O
  • Potential applications based on structure: Due to its structural similarity to other hydroxycoumarins, 6-Fluoro-4-hydroxycoumarin might hold potential for research in various areas. Hydroxycoumarins are a class of naturally occurring compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antioxidant properties [].
  • Further research needed: More research is required to elucidate the specific properties and potential applications of 6-Fluoro-4-hydroxycoumarin. This might involve studies investigating its biological activity, synthesis methods, and potential use in various scientific fields.

6-Fluoro-4-hydroxycoumarin is a derivative of coumarin, characterized by the presence of a fluorine atom at the sixth position and a hydroxyl group at the fourth position of the coumarin structure. This compound is part of a larger class of chemicals known for their diverse biological activities and applications in medicinal chemistry. The structural formula can be represented as C9H7FO3C_9H_7FO_3, and it exhibits properties that make it interesting for further research in pharmaceuticals and agrochemicals.

As mentioned earlier, 6-fluoro-4-hydroxycoumarin possesses anticoagulant properties. The mechanism of action for this specific compound is not documented in available scientific literature. However, the anticoagulant effect of most coumarins is achieved by inhibiting vitamin K epoxide reductase, an enzyme essential for the production of active vitamin K in the liver []. Vitamin K is a crucial factor for blood clotting, and its inhibition disrupts the clotting cascade, leading to a blood-thinning effect.

Typical of coumarin derivatives:

  • Nitration: The compound can be nitrated to introduce nitro groups, enhancing its reactivity and potential biological activity. For instance, nitration using sodium nitrate in sulfuric acid has been reported .
  • Condensation Reactions: It can participate in Knovenagel condensation reactions with aldehydes to form more complex structures, which can be beneficial for developing new therapeutic agents .
  • Hydrogenation: The compound can be subjected to catalytic hydrogenation, leading to the formation of 3,4-dihydro-6-fluoro-4-hydroxycoumarin, which can then be hydrolyzed to yield various products .

6-Fluoro-4-hydroxycoumarin exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of 4-hydroxycoumarin exhibit antibacterial properties, suggesting that 6-fluoro-4-hydroxycoumarin may also possess similar effects .
  • Enzyme Inhibition: It has been reported to inhibit certain enzymes, with specific compounds showing IC50 values indicating their potency against various targets such as urease and carbonic anhydrase .
  • Anti-inflammatory Effects: The compound is being investigated for its potential use in treating inflammatory diseases due to its ability to modulate proteolytic activity .

Several methods for synthesizing 6-fluoro-4-hydroxycoumarin have been documented:

  • Starting from 4-Hydroxycoumarin: The synthesis typically involves introducing a fluorine atom into the 4-hydroxycoumarin framework through electrophilic aromatic substitution or via diazotization followed by fluorination .
  • Knovenagel Condensation: This method allows for the formation of various derivatives by reacting with aldehydes under basic conditions, facilitating the introduction of different functional groups while maintaining the core coumarin structure .
  • Thermal Decomposition: Fluorinated amino coumarins can be converted into their corresponding fluoro derivatives through thermal decomposition methods, which are efficient for producing multiple fluorinated coumarins .

6-Fluoro-4-hydroxycoumarin has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antibiotics or anti-inflammatory drugs.
  • Fluorescent Probes: The unique structural features make it suitable for use in fluorescence-based assays and imaging techniques.
  • Agricultural Chemicals: Its antimicrobial properties suggest potential applications in agrochemicals for crop protection.

Studies on 6-fluoro-4-hydroxycoumarin have focused on its interactions with various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins reveal insights into its mechanism of action and efficacy as a therapeutic agent.
  • In Vitro Assays: These studies assess how well the compound inhibits specific enzymes or microbial growth, providing data on its potential therapeutic index.

Several compounds share structural similarities with 6-fluoro-4-hydroxycoumarin. A comparison highlights its unique features:

Compound NameStructure CharacteristicsBiological Activity
4-HydroxycoumarinHydroxyl group at position 4Antimicrobial, anticoagulant
6-Nitro-4-hydroxycoumarinNitro group at position 6Antibacterial, enzyme inhibition
7-HydroxycoumarinHydroxyl group at position 7Antioxidant, anti-inflammatory
CoumestrolDihydrophenanthrene structureEstrogenic activity

The presence of the fluorine atom in 6-fluoro-4-hydroxycoumarin enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to these similar compounds. This unique feature may contribute to its distinct biological profile and applications in medicinal chemistry.

6-Fluoro-4-hydroxycoumarin (C₉H₅FO₃) belongs to the benzopyrone class of organic compounds, characterized by a fused benzene and α-pyrone ring system. Within the coumarin family, it is classified as a simple coumarin derivative due to its hydroxyl (-OH) and fluorine (-F) substituents at the 4- and 6-positions, respectively. Natural coumarins, such as umbelliferone (7-hydroxycoumarin), are widely distributed in plants like Dipteryx odorata (tonka bean) and Galium odoratum (sweet woodruff). However, fluorinated analogs like 6-fluoro-4-hydroxycoumarin are primarily synthetic, reflecting advancements in medicinal chemistry to enhance bioactivity and physicochemical properties.

Table 1: Classification of Coumarins

TypeStructural FeaturesExamples
Simple CoumarinsSingle benzene fused with α-pyrone4-Hydroxycoumarin
Fluorinated DerivativesFluorine substituents on benzene/pyrone6-Fluoro-4-hydroxycoumarin
FuranocoumarinsFuran ring fused with coumarinPsoralen

Historical Development of Fluorinated Coumarins

The discovery of coumarins dates to 1820, when Vogel isolated coumarin from tonka beans. Fluorinated derivatives emerged much later, driven by the need to modulate electronic and steric properties for biomedical applications. Early synthetic routes, such as the Perkin reaction (salicylaldehyde + acetic anhydride), were adapted to introduce fluorine via halogenation or nucleophilic substitution. A landmark achievement was the 1998 synthesis of 6,8-difluoro-7-hydroxycoumarin, which demonstrated enhanced fluorescence quantum yields (0.63–0.89) compared to non-fluorinated analogs. Microwave-assisted methods further accelerated the development of fluorinated coumarin hybrids, such as pyrimidine-coumarin conjugates with antitumor activity.

Table 2: Key Milestones in Fluorinated Coumarin Synthesis

YearDevelopmentSignificance
1868First coumarin synthesis (W. H. Perkin)Established foundational methods
19986,8-Difluoro-7-hydroxycoumarin synthesisHigh quantum yield fluorescent dyes
2015Microwave-assisted pyrimidine-coumarin hybridsIC₅₀ < 10 μM vs. cancer cells

Significance in Chemical Research

6-Fluoro-4-hydroxycoumarin has become a cornerstone in multiple research domains:

Fluorescence Probes

The compound’s rigid, conjugated π-system and electron-withdrawing fluorine atom enable intramolecular charge transfer (ICT), making it a potent fluorophore. It is widely used in:

  • Biological imaging: Detection of metal ions (Cu²⁺, Zn²⁺) via fluorescence quenching.
  • Environmental monitoring: Quantification of sulfides and reactive oxygen species.

Table 3: Applications in Fluorescence Sensing

AnalyteMechanismLimit of Detection (LoD)Reference
Cu²⁺ICT modulation0.1 μM
Cellular polaritySolvatochromismN/A

Materials Science

Fluorinated coumarins serve as:

  • Photostable dyes: UV-light excitable probes for flow cytometry.
  • Protective groups: Photocleavable tags in organic synthesis.

This compound’s versatility underscores its role as a privileged scaffold in drug discovery and analytical chemistry.

Physical State and Organoleptic Properties

6-Fluoro-4-hydroxycoumarin exists as a solid at room temperature (20°C) [1] [2] [3]. The compound presents as a white to light yellow powder or crystalline material [1] [2] [3] [4] [5]. This appearance is characteristic of many coumarin derivatives, with the slight yellow coloration potentially attributed to the electronic effects of the fluorine substituent and the hydroxyl group on the aromatic system.

The compound has a molecular formula of C₉H₅FO₃ with a molecular weight of 180.13 g/mol [1] [2] [3]. The presence of the fluorine atom at the 6-position and the hydroxyl group at the 4-position of the coumarin core structure contributes to its distinct physicochemical properties compared to the parent coumarin molecule.

PropertyValueReference
Physical State (20°C)Solid [1] [2] [3]
AppearanceWhite to Light yellow powder/crystal [1] [2] [3] [4] [5]
Molecular FormulaC₉H₅FO₃ [1] [2] [3]
Molecular Weight180.13 g/mol [1] [2] [3]
CAS Number1994-13-4 [1] [2] [3]

Thermal Characteristics

Melting Point Analysis (248-251°C)

The melting point of 6-fluoro-4-hydroxycoumarin has been consistently reported in the literature as 248-251°C [1] [6] [7]. This relatively high melting point indicates strong intermolecular forces in the solid state, likely due to hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic coumarin rings.

Some sources report a decomposition temperature of 249°C [1], suggesting that the compound may undergo thermal decomposition at or near its melting point. This behavior is not uncommon for substituted coumarins, particularly those with electron-withdrawing substituents like fluorine.

Thermal Stability Considerations

The thermal stability of 6-fluoro-4-hydroxycoumarin shows typical characteristics of fluorinated organic compounds. The compound is stable under normal storage conditions but may be altered by light exposure [8]. Upon thermal decomposition, the compound releases carbon monoxide (CO), carbon dioxide (CO₂), and halides as decomposition products [8].

Thermal PropertyValue/DescriptionReference
Melting Point Range248-251°C (literature) [1] [6] [7]
Decomposition Temperature249°C (with decomposition) [1]
Boiling Point (Predicted)354.0±42.0°C (calculated) [6]
Thermal StabilityStable under normal conditionsGeneral assessment
Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO₂), Halides [8]
Storage ConditionsStore in cool, dry place, <15°C recommended [1] [2] [3]

Solubility Profile

The solubility characteristics of 6-fluoro-4-hydroxycoumarin reflect the influence of both the fluorine substituent and the hydroxyl group on the coumarin scaffold. The compound is soluble in methanol [1] [2] [3], which is consistent with the presence of the hydroxyl group that can participate in hydrogen bonding with protic solvents.

The compound is practically insoluble in water, which is typical for coumarin derivatives due to their predominantly hydrophobic aromatic structure. The fluorine substituent enhances lipophilicity while the hydroxyl group provides some polar character, resulting in moderate solubility in organic solvents.

SolventSolubilityNotes
MethanolSolubleConfirmed in multiple sources
WaterPractically insolubleTypical for coumarin derivatives
EthanolExpected soluble (similar to 4-hydroxycoumarin)Based on structural similarity
DMSOExpected soluble (similar to 4-hydroxycoumarin)Based on structural similarity
Organic solventsGenerally solubleTypical for fluorinated coumarins
Aqueous buffersSparingly solubleLimited solubility typical for coumarins

Acid-Base Properties

Crystal Structure and Solid-State Properties

While specific crystal structure data for 6-fluoro-4-hydroxycoumarin was not found in the available literature, related coumarin derivatives demonstrate interesting solid-state properties. The parent coumarin molecule has been shown to exhibit rich polymorphism with five different crystal structures identified [11] [12] [13]. This polymorphism is attributed to weak intermolecular interactions and different crystallization conditions.

The solid-state properties of 6-fluoro-4-hydroxycoumarin are expected to be influenced by:

  • Hydrogen bonding involving the 4-hydroxyl group
  • π-π stacking interactions between aromatic rings
  • Dipole-dipole interactions due to the fluorine substituent
  • Van der Waals forces

The predicted density of 1.549±0.06 g/cm³ [6] [7] and refractive index of 1.629 [7] provide insight into the solid-state packing efficiency and optical properties of the compound.

PropertyValueReference
Density (Predicted)1.549±0.06 g/cm³ [6] [7]
Refractive Index1.629 [7]
Flash Point130.5°C [7]
Vapor Pressure0.000854 mmHg at 25°C [7]
Purity (Typical)>98.0% (GC) [1] [2] [3]
Hazard ClassificationIrritant (Xi) [6] [7]

XLogP3

1.4

Dates

Last modified: 08-15-2023

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